molecular formula C21H21N5O2 B2939276 N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 2034424-27-4

N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2939276
CAS No.: 2034424-27-4
M. Wt: 375.432
InChI Key: VGKRAEYFDYFORH-UHFFFAOYSA-N
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Description

N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, a triazole group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the triazole group and the final acetylation step. Common synthetic routes include:

  • Click Chemistry: Utilizing azide-alkyne cycloaddition to form the triazole ring.

  • Amide Coupling: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

  • Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).

  • Reduction: Employing reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its triazole and pyrrolidine rings are valuable in constructing diverse chemical structures.

Biology: In biological research, N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including potential anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique structure and reactivity profile make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring, in particular, can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

  • Pyrrolidine-Based Compounds: Compounds containing the pyrrolidine ring are structurally related and often possess similar chemical properties.

  • Acetamide Derivatives: Other acetamide derivatives with different substituents can have comparable reactivity and applications.

Uniqueness: N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which allows for diverse chemical transformations and biological activities. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-15(27)22-18-9-7-17(8-10-18)21(28)25-12-11-19(13-25)26-14-20(23-24-26)16-5-3-2-4-6-16/h2-10,14,19H,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKRAEYFDYFORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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